6-Bromo-3-chloro-2,4-difluorobenzyl alcohol
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Overview
Description
6-Bromo-3-chloro-2,4-difluorobenzyl alcohol is an organic compound with the molecular formula C7H4BrClF2O It is a derivative of benzyl alcohol, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-2,4-difluorobenzyl alcohol typically involves the halogenation of benzyl alcohol derivatives. The process may include the following steps:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Reduction: Conversion of the intermediate compounds to the desired benzyl alcohol derivative using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-2,4-difluorobenzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction to the corresponding benzyl amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions where halogen atoms are replaced by other functional groups using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, anhydrous conditions.
Substitution: NaOCH3, KOtBu, polar aprotic solvents.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Benzyl amine derivatives.
Substitution: Various substituted benzyl alcohols.
Scientific Research Applications
6-Bromo-3-chloro-2,4-difluorobenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-2,4-difluorobenzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
- 6-Bromo-2,3-difluorobenzyl alcohol
- 3-Chloro-2,4-difluorobenzyl alcohol
- 2,4-Difluorobenzyl alcohol
Comparison: 6-Bromo-3-chloro-2,4-difluorobenzyl alcohol is unique due to the presence of multiple halogen atoms, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in chemical reactions and biological interactions.
Properties
IUPAC Name |
(6-bromo-3-chloro-2,4-difluorophenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-4-1-5(10)6(9)7(11)3(4)2-12/h1,12H,2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGSBISFDSEUBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)CO)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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